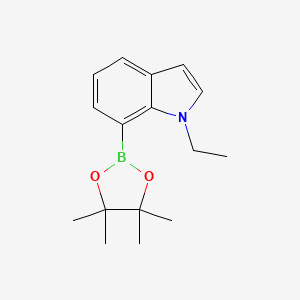

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. This compound features an indole core substituted with an ethyl group and a boronic acid pinacol ester at the 7-position.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized by reacting 1-ethyl-7-iodoindole with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods: Large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid derivative with various aryl halides.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding indole oxide or reduction to yield the corresponding indole alcohol.

Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene, water).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Indole oxides.

Reduction: Indole alcohols.

科学研究应用

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Applied in the development of new materials and polymers.

作用机制

The compound exerts its effects through the formation of boronic acid derivatives, which can interact with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids, leading to inhibition or modulation of enzyme activity. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.

相似化合物的比较

1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but different core heterocycle.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic acid moiety but different aromatic ring.

Bis(pinacolato)diboron: A common reagent used in the synthesis of boronic acids.

Uniqueness: The presence of the indole core in 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole provides unique chemical and biological properties compared to other boronic acid derivatives.

生物活性

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes an indole moiety and a dioxaborolane group. The unique properties imparted by the boron atom suggest various applications in pharmaceutical development, particularly in targeting cancer and other diseases.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety into the indole structure may enhance its interaction with biological targets involved in cancer progression.

Case Studies:

- Cell Line Studies : In vitro studies have demonstrated that similar boron-containing compounds show increased antiproliferative effects against various cancer cell lines. For instance, derivatives of benzo[b]furan with boron substituents have shown enhanced activity compared to their unsubstituted counterparts .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific pathways related to cell proliferation and survival. Boron compounds are known to interact with biomolecules such as nucleic acids and proteins, potentially leading to apoptosis in cancer cells.

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to treatment:

- Targeting Tumor Microenvironment : The compound may modulate the tumor microenvironment by affecting angiogenesis and immune responses.

- Synergistic Effects : Preliminary data indicate that when used in combination with other chemotherapeutic agents, there could be a synergistic effect that enhances overall efficacy .

Toxicological Considerations

While the therapeutic potential is promising, it is crucial to assess the safety profile of this compound. Boron-containing compounds can exhibit toxicity; hence, detailed studies on the acute and chronic effects are necessary.

| Parameter | Value/Description |

|---|---|

| Molecular Weight | To be determined through experimental analysis |

| Solubility | Variable; depends on formulation |

| Toxicity | Potentially harmful; requires further study |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indole Derivative : Starting from readily available indole precursors.

- Boronation Reaction : Utilizing boronic acid derivatives to introduce the dioxaborolane functionality.

- Purification and Characterization : Employing techniques such as NMR and mass spectrometry for structural confirmation.

Analytical Techniques

Analytical techniques play a crucial role in confirming the identity and purity of synthesized compounds:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- High Performance Liquid Chromatography (HPLC) : Utilized for purity assessment.

常见问题

Q. What are the key synthetic methodologies for preparing 1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Introduction of the ethyl group at the indole’s 1-position via alkylation, often using ethyl halides or Mitsunobu conditions.

- Step 2: Installation of the dioxaborolane group at the 7-position via palladium-catalyzed Miyaura borylation. For example, using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ as a catalyst in a THF/toluene solvent system under inert atmosphere .

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization is employed. Reaction progress is monitored via TLC and confirmed by ¹H NMR (e.g., characteristic shifts for ethyl and dioxaborolane groups) and HRMS .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Answer:

- ¹H/¹³C NMR: Key signals include the ethyl group’s triplet (~δ 1.4 ppm for CH₃) and quartet (~δ 4.2 ppm for CH₂), and the dioxaborolane’s singlet (~δ 1.3 ppm for pinacol methyl groups). Indole aromatic protons appear between δ 6.8–8.0 ppm .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 243.12 for C₁₄H₁₈BNO₂) .

- IR Spectroscopy: B-O stretches (~1350 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. How does the substitution pattern (ethyl at 1-position, dioxaborolane at 7-position) influence reactivity compared to other isomers?

Answer:

- Regiochemical Effects: The 7-position dioxaborolane enhances electrophilic substitution at the indole’s 3- and 5-positions due to electron-withdrawing effects, while the ethyl group at N1 increases steric hindrance, affecting cross-coupling efficiency .

- Comparative Data: Isomers like 1-methyl-4-borylated indole ( ) show lower Suzuki-Miyaura coupling yields due to steric clashes, whereas the 7-position in this compound allows efficient conjugation in OLED materials .

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

Answer:

The dioxaborolane group enables Suzuki-Miyaura couplings to form biaryl or heteroaryl structures:

- Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ or CsF as base in THF/water .

- Applications: Synthesizing drug candidates (e.g., indole-based kinase inhibitors) or OLED intermediates (e.g., 9,10-dihydroacridine derivatives in ).

- Yield Optimization: Microwave-assisted conditions (80–120°C, 1–2 hrs) improve efficiency .

Q. How can researchers design experiments to evaluate this compound’s potential in organic electronics (e.g., OLEDs)?

Answer:

- Synthesis of Emissive Layers: Couple the compound with electron-deficient aryl halides to form charge-transporting materials. For example, blend with 4,4′-dibromobiphenyl to create a luminescent copolymer .

- Device Fabrication: Spin-coat the polymer onto ITO glass, followed by vacuum deposition of electrodes.

- Performance Metrics: Measure electroluminescence (EL) spectra, external quantum efficiency (EQE), and CIE coordinates. Compare with control materials lacking the ethyl/dioxaborolane substituents .

Q. How might researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. antioxidant effects)?

Answer:

- Structural-Activity Relationship (SAR) Studies: Test analogs with varying substituents (e.g., 5-fluoro or 5-bromo derivatives in ) to isolate responsible moieties.

- Computational Modeling: Use DFT calculations to predict binding affinities for targets like topoisomerase II (anti-cancer) or ROS-scavenging pathways (antioxidant) .

- In Vitro Assays: Compare cytotoxicity (MTT assay) and antioxidant capacity (DPPH radical scavenging) under standardized conditions .

Q. What strategies improve synthetic yields and purity for large-scale preparation?

Answer:

- Catalyst Optimization: Use XPhos Pd G3 for higher turnover numbers (TON > 1,000) in borylation steps .

- Solvent Screening: Replace THF with 1,4-dioxane to reduce side reactions (e.g., boronate hydrolysis) .

- Workflow Integration: Employ flow chemistry for continuous Pd removal via scavenger resins .

Q. What mechanistic insights explain the boronate group’s stability under acidic/basic conditions?

Answer:

- Steric Shielding: The tetramethyl dioxaborolane ring protects the boron center from nucleophilic attack, enhancing stability at pH 2–10.

- Hydrolysis Studies: LC-MS tracking of degradation products (e.g., boronic acid) under HCl/NaOH reveals half-lives >24 hrs at room temperature .

属性

IUPAC Name |

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-11-10-12-8-7-9-13(14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGGJRAAQHCIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。